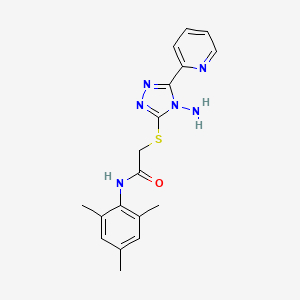![molecular formula C23H20N2O5 B12132029 3-hydroxy-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12132029.png)
3-hydroxy-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ヒドロキシ-5-(3-メトキシフェニル)-4-(5-メチルフラン-2-カルボニル)-1-[(ピリジン-4-イル)メチル]-2,5-ジヒドロ-1H-ピロール-2-オンは、ヒドロキシル基、メトキシ基、カルボニル基、ピリジン部分など、さまざまな官能基を組み合わせた独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
3-ヒドロキシ-5-(3-メトキシフェニル)-4-(5-メチルフラン-2-カルボニル)-1-[(ピリジン-4-イル)メチル]-2,5-ジヒドロ-1H-ピロール-2-オンの合成は、通常、複数段階の有機合成を伴います。一般的な合成経路には、以下が含まれる場合があります。
ピロリジン環の形成: 適切なピロール前駆体から始めて、環化反応によりピロリジン環を構築することができます。
ヒドロキシル基とメトキシ基の導入: これらの官能基は、選択的ヒドロキシル化反応とメチル化反応によって導入することができます。
フラン部分とピリジン部分の付加: フラン部分とピリジン部分は、適切な触媒と条件下で、鈴木カップリングやヘックカップリングなどのカップリング反応を介して付加することができます。
最終的な組み立て: 最終的な化合物は、一連の縮合反応と環化反応を介して組み立てられ、正しい立体化学と官能基の配置が確保されます。
工業的製造方法
この化合物の工業的製造は、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フローリアクター、高度な精製技術、グリーンケミストリーの原則の使用を含めることで、持続可能な生産が確保されます。
化学反応の分析
反応の種類
酸化: ヒドロキシル基は、酸化されてカルボニル基を形成することができます。
還元: カルボニル基は、ヒドロキシル基に還元されるか、さらにアルカンに還元される可能性があります。
置換: メトキシ基は、求核置換反応によって他の官能基と置換することができます。
カップリング反応: ピリジン部分とフラン部分は、さまざまなカップリング反応に参加して、新しいC-C結合またはC-N結合を形成することができます。
一般的な試薬と条件
酸化: PCC(ピリジニウムクロロクロメート)またはKMnO₄(過マンガン酸カリウム)などの試薬。
還元: NaBH₄(水素化ホウ素ナトリウム)またはLiAlH₄(水素化アルミニウムリチウム)などの試薬。
置換: 塩基性条件下のアミンやチオールなどの求核剤。
カップリング反応: 鈴木カップリングやヘックカップリング反応におけるパラジウム触媒。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化はケトンを生成し、カルボニル基の還元はアルコールを生成します。
科学研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用することができます。その独特の構造により、新しい反応経路を探求し、新規な合成方法論を開発することができます。
生物学
生物学的研究では、この化合物は、酵素メカニズムを研究するためのプローブとして、または受容体結合研究におけるリガンドとして役立つ可能性があります。その構造的特徴は、生体高分子との相互作用を調査するための候補としています。
医学
医薬品化学では、この化合物は、その潜在的な治療特性について調査される可能性があります。その多様な官能基は、さまざまな生物学的標的に相互作用する可能性があり、創薬の候補としています。
産業
産業において、この化合物は、ポリマーやコーティングなどの特定の特性を持つ新しい材料の開発に使用することができます。その独特の構造は、これらの材料に望ましい特性を付与する可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its diverse functional groups suggest it might interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.
作用機序
3-ヒドロキシ-5-(3-メトキシフェニル)-4-(5-メチルフラン-2-カルボニル)-1-[(ピリジン-4-イル)メチル]-2,5-ジヒドロ-1H-ピロール-2-オンの作用機序は、その特定の用途によって異なります。生物学的コンテキストでは、酵素や受容体に相互作用し、その活性を調節する可能性があります。分子標的は、シグナル伝達経路に関与するタンパク質を含み、化合物は阻害剤または活性化剤として作用する可能性があります。
類似化合物の比較
類似化合物
3-ヒドロキシ-5-(3-メトキシフェニル)-4-(5-メチルフラン-2-カルボニル)-1-[(ピリジン-3-イル)メチル]-2,5-ジヒドロ-1H-ピロール-2-オン: 類似の構造ですが、ピリジン環の位置が異なります。
3-ヒドロキシ-5-(3-メトキシフェニル)-4-(5-メチルフラン-2-カルボニル)-1-[(ピリジン-2-イル)メチル]-2,5-ジヒドロ-1H-ピロール-2-オン: ピリジン環が異なる位置にある別の異性体です。
3-ヒドロキシ-5-(3-メトキシフェニル)-4-(5-メチルフラン-2-カルボニル)-1-[(ピリジン-4-イル)メチル]-2,5-ジヒドロ-1H-ピロール-3-オン: カルボニル基の位置が異なる類似の化合物です。
ユニークさ
3-ヒドロキシ-5-(3-メトキシフェニル)-4-(5-メチルフラン-2-カルボニル)-1-[(ピリジン-4-イル)メチル]-2,5-ジヒドロ-1H-ピロール-2-オンのユニークさは、官能基の特定の配置にあり、これは独特の化学反応性と生物活性につながる可能性があります。これは、さまざまな科学分野における研究開発のための貴重な化合物としています。
類似化合物との比較
Similar Compounds
3-hydroxy-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a different position of the pyridine ring.
3-hydroxy-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: Another isomer with the pyridine ring in a different position.
3-hydroxy-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-3-one: Similar compound with a different position of the carbonyl group.
Uniqueness
The uniqueness of 3-hydroxy-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific arrangement of functional groups, which can lead to unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C23H20N2O5 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
4-hydroxy-2-(3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(pyridin-4-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H20N2O5/c1-14-6-7-18(30-14)21(26)19-20(16-4-3-5-17(12-16)29-2)25(23(28)22(19)27)13-15-8-10-24-11-9-15/h3-12,20,27H,13H2,1-2H3 |
InChIキー |
HMNOBXSNAPPDEU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OC)CC4=CC=NC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12131948.png)
![4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12131949.png)
![N-(2-tert-butylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131950.png)
![2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12131951.png)
![2-({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12131954.png)
![(5Z)-3-(2-methoxyethyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131963.png)

![N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B12131973.png)
![4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone](/img/structure/B12131974.png)

![{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide](/img/structure/B12131984.png)
![5-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12131986.png)
![N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide](/img/structure/B12131992.png)
![(5Z)-2-(3-chlorophenyl)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12131993.png)
